molecular formula C15H23NO3 B2431730 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol CAS No. 1179170-70-7

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol

Numéro de catalogue B2431730
Numéro CAS: 1179170-70-7
Poids moléculaire: 265.353
Clé InChI: IFVHZYTVGHEGBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential as a treatment for various neurological and psychiatric disorders. BPAP is a derivative of the neurotransmitter dopamine and has been shown to have unique pharmacological properties that make it a promising candidate for further study.

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has explored the anticonvulsant potential of compounds based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl). One study synthesized amino amides and amino esters derived from 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid and tested their anticonvulsant activity (Arustamyan et al., 2019).

Antibacterial and Enzyme Inhibition

Several studies have focused on the antibacterial and enzyme inhibitory properties of derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl). For instance:

  • Synthesis of N-Substituted benzenesulfonamide derivatives showing potent antibacterial activity and moderate enzyme inhibition (Abbasi et al., 2017).
  • Development of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides with antibacterial and lipoxygenase inhibition properties, offering potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).

Alzheimer's Disease and Diabetes Treatment

Compounds derived from 1-(2,3-dihydro-1,4-benzodioxin-6-yl) have been studied for their potential therapeutic applications in Alzheimer's disease and Type-2 Diabetes. Research indicated moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are targets in these diseases (Abbasi et al., 2019).

Bacterial Biofilm Inhibition

Another study investigated the use of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives in inhibiting bacterial biofilms, a key factor in bacterial resistance and infection persistence. The study reported suitable inhibitory action against bacterial biofilms, along with modest cytotoxicity (Abbasi et al., 2020).

Synthesis of Therapeutic Compounds

1,4-Benzodioxin derivatives have been used in synthesizing various potential therapeutic compounds. For example, one study discussed the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors to therapeutic agents (Bozzo et al., 2003).

Propriétés

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pentan-3-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-12(4-2)16-10-13(17)11-5-6-14-15(9-11)19-8-7-18-14/h5-6,9,12-13,16-17H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVHZYTVGHEGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC(C1=CC2=C(C=C1)OCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.